
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8BrIN2 and a molecular weight of 326.96 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine typically involves the halogenation of a pyridine derivative followed by amination. . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts and solvents like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Similar in structure but lacks halogen atoms, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)pyridine: Contains an aminoethyl group attached to a pyridine ring but does not have bromine or iodine atoms, resulting in different reactivity and applications.
Uniqueness
2-(4-Bromo-6-iodopyridin-2-YL)ethanamine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable for developing novel compounds with specific biological activities.
Propiedades
Fórmula molecular |
C7H8BrIN2 |
|---|---|
Peso molecular |
326.96 g/mol |
Nombre IUPAC |
2-(4-bromo-6-iodopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8BrIN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
Clave InChI |
WZHBYMMMLKQRJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
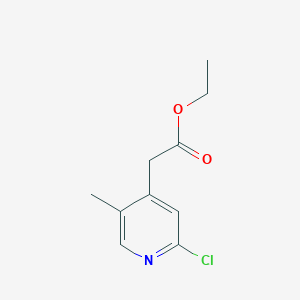
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
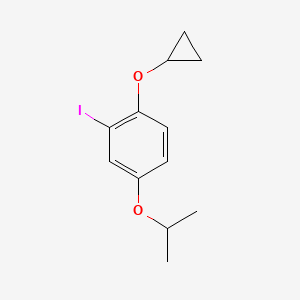
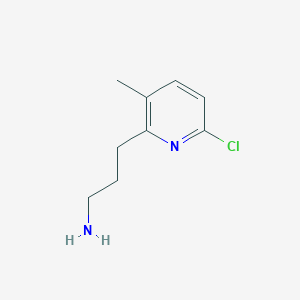
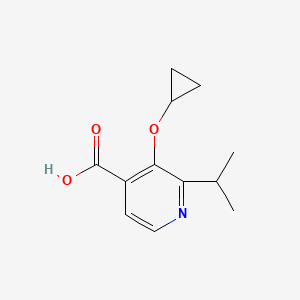

![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
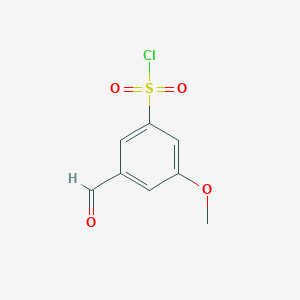
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
